An In-Depth Technical Guide to the Physicochemical Properties of 5-(Furan-2-yl)thiophene-2-carboxylic Acid
An In-Depth Technical Guide to the Physicochemical Properties of 5-(Furan-2-yl)thiophene-2-carboxylic Acid
Abstract
5-(Furan-2-yl)thiophene-2-carboxylic acid is a heterocyclic compound featuring covalently linked furan and thiophene rings, a scaffold of significant interest in medicinal chemistry and materials science. This guide provides a comprehensive technical overview of its core physicochemical properties. Due to the compound's novelty, directly measured experimental data is limited. Therefore, this document synthesizes information from analogous structures—namely furan-2-carboxylic acid and thiophene-2-carboxylic acid—to establish predictive benchmarks. Furthermore, it outlines authoritative, field-proven methodologies for the de novo synthesis, purification, and rigorous analytical characterization of the title compound, empowering researchers in drug discovery and chemical development to confidently work with this promising molecule.
Introduction: The Significance of Furan-Thiophene Scaffolds
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and functional organic materials. Among these, five-membered aromatic rings containing a heteroatom, such as furan (oxygen) and thiophene (sulfur), are privileged structures. Thiophene derivatives are integral to numerous approved drugs, including anti-inflammatory agents and diuretics, while the furan nucleus is a component of many bioactive natural products and synthetic compounds with a wide range of therapeutic effects.
The molecule 5-(Furan-2-yl)thiophene-2-carboxylic acid represents a strategic amalgamation of these two key heterocycles. This hybrid structure offers a unique electronic and steric profile, presenting a compelling template for exploring new chemical space in drug development. The carboxylic acid moiety provides a critical handle for forming salts, esters, or amides, and serves as a key pharmacophoric feature for interacting with biological targets. This guide serves as a foundational resource for researchers, providing the necessary physicochemical data and experimental frameworks to unlock the potential of this molecule.
Molecular Structure and Computational Properties
The fundamental identity of a compound is defined by its structure. Understanding this structure allows for the computational prediction of various properties, which are invaluable for planning experimental work.
Caption: 2D Structure of 5-(Furan-2-yl)thiophene-2-carboxylic acid.
Table 1: Calculated and Predicted Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₆O₃S | (Calculated) |
| Molecular Weight | 194.21 g/mol | (Calculated) |
| Predicted LogP | 2.0 - 2.5 | (Cheminformatics Estimation) |
| Predicted pKa | 3.2 - 3.6 | (Based on Analogs) |
| Hydrogen Bond Donors | 1 | (Calculated) |
| Hydrogen Bond Acceptors | 4 | (Calculated) |
| Rotatable Bonds | 2 | (Calculated) |
Core Physicochemical Properties: A Comparative Analysis
To estimate the physical properties of 5-(Furan-2-yl)thiophene-2-carboxylic acid, we can analyze the experimentally determined values of its constituent parent molecules. The introduction of the furan ring onto the thiophene core is expected to increase the molecular weight and melting point, while subtly influencing solubility and acidity.
Table 2: Comparison of Physicochemical Properties with Parent Compounds
| Property | 2-Thiophenecarboxylic Acid | Furan-2-carboxylic Acid | 5-(Furan-2-yl)thiophene-2-carboxylic Acid |
|---|---|---|---|
| Melting Point | 125–127 °C | 128–132 °C[1] | Predicted: >150 °C (Increased MW and planarity) |
| Boiling Point | 260 °C | 230–232 °C[1] | Predicted: >280 °C (Significantly increased MW) |
| Water Solubility | 80 g/L (20 °C) | 36 g/L (20 °C)[2] | Predicted: Low (Increased hydrophobicity) |
| pKa (at 25°C) | 3.49 | 3.12[1][3] | Predicted: ~3.3 (Electron-withdrawing furan influences thiophene) |
| Appearance | White to off-white solid | White/off-white crystalline powder[1] | Expected: Crystalline solid |
Synthesis and Purification Protocol
Causality Behind Experimental Choice: The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the industry-standard method for creating carbon-carbon bonds between aromatic rings.[4] Its high functional group tolerance, reliability, and generally good yields make it the ideal choice for coupling a furan boronic acid with a halogenated thiophene carboxylic acid derivative.[4][5][6] To ensure the carboxylic acid does not interfere with the reaction, it is often protected as an ester (e.g., a methyl or ethyl ester) and deprotected in a final step.
Caption: Proposed workflow for the synthesis of the title compound.
Step-by-Step Synthetic Protocol (Self-Validating System)
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Esterification of Starting Material:
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To a solution of 5-bromothiophene-2-carboxylic acid (1.0 eq) in methanol, add sulfuric acid (catalytic amount, ~2-3 drops) or use thionyl chloride for conversion to the acid chloride followed by quenching with methanol.
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Reflux the mixture for 4-6 hours until TLC analysis indicates complete conversion.
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Remove the solvent under reduced pressure. Perform an aqueous workup with sodium bicarbonate solution to neutralize excess acid, extract with ethyl acetate, dry over anhydrous sodium sulfate, and concentrate to yield the methyl ester. Purity is checked via ¹H NMR.
-
-
Suzuki Cross-Coupling Reaction:
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To a degassed mixture of toluene and 2M aqueous sodium carbonate, add the methyl 5-bromothiophene-2-carboxylate (1.0 eq), furan-2-boronic acid (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
-
Rationale: Degassing is critical to remove oxygen, which can deactivate the palladium catalyst. The base is required to activate the boronic acid for transmetalation.
-
Heat the reaction mixture to 90-100 °C under an inert atmosphere (Nitrogen or Argon) for 12-18 hours. Monitor progress by TLC or LC-MS.
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Upon completion, cool the reaction, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to isolate the coupled ester.
-
-
Saponification (Ester Hydrolysis):
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Dissolve the purified methyl 5-(furan-2-yl)thiophene-2-carboxylate in a mixture of THF/methanol and water.
-
Add an excess of sodium hydroxide (2-3 eq) and stir at room temperature or gentle heat (50 °C) until the ester is fully consumed (monitored by TLC).
-
Concentrate the mixture to remove organic solvents. Dilute with water and acidify to a pH of ~2-3 with 1M HCl.
-
The carboxylic acid product should precipitate. Collect the solid by vacuum filtration.
-
-
Final Purification:
-
Recrystallize the crude acid from a suitable solvent system (e.g., ethanol/water or acetic acid) to yield the final product of high purity.
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Validation: Purity is confirmed by melting point analysis, HPLC, and the spectroscopic methods outlined in the next section.
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Spectroscopic and Analytical Characterization
Structural confirmation and purity assessment are non-negotiable for any research compound. The following techniques provide a comprehensive analytical profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to be highly characteristic.
-
Thiophene Protons: Two doublets in the aromatic region (δ 7.0-8.0 ppm), corresponding to the two adjacent protons on the thiophene ring.
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Furan Protons: Three distinct signals in the aromatic region (δ 6.5-7.8 ppm). A doublet of doublets for the proton adjacent to the oxygen, and two separate doublets for the other two protons. The specific coupling constants are key for definitive assignment.[7][8]
-
Carboxylic Acid Proton: A broad singlet, typically downfield (>10 ppm), which is exchangeable with D₂O.
-
-
¹³C NMR:
-
The spectrum will show nine distinct carbon signals.
-
Carbonyl Carbon: A signal in the δ 160-170 ppm range.
-
Aromatic Carbons: Eight signals corresponding to the furan and thiophene ring carbons, typically in the δ 110-150 ppm range.[9]
-
Infrared (IR) Spectroscopy
The IR spectrum provides confirmation of key functional groups.
-
O-H Stretch: A very broad absorption band from ~2500-3300 cm⁻¹ is characteristic of the carboxylic acid hydroxyl group.
-
C=O Stretch: A strong, sharp absorption band around 1680-1710 cm⁻¹ corresponding to the carbonyl of the carboxylic acid.
-
C=C and C-H Aromatic Stretches: Multiple sharp bands in the 1400-1600 cm⁻¹ and 3000-3100 cm⁻¹ regions, respectively.
Mass Spectrometry (MS)
-
Low-Resolution MS (LRMS): Will confirm the molecular weight. The expected molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be at m/z 194 or 195, respectively.
-
High-Resolution MS (HRMS): Essential for confirming the elemental composition. The calculated exact mass for C₉H₆O₃S provides a benchmark that the experimental value must match to within a few parts per million (ppm), providing unequivocal confirmation of the chemical formula.
References
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Cheméo. (n.d.). Chemical Properties of 2-Furancarboxylic acid (CAS 88-14-2). Retrieved from [Link]
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Journal of Chemical & Engineering Data. (2014). Measurement and Correlation of Solubility and Dissolution Thermodynamic Properties of Furan-2-carboxylic Acid in Pure and Binary Solvents. Retrieved from [Link]
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NIST WebBook. (n.d.). 2-Furancarboxylic acid. Retrieved from [Link]
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Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
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Merck Index Online. (n.d.). 2-Furoic Acid. Retrieved from [Link]
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PubChem. (n.d.). 2-Furancarboxylic acid. Retrieved from [Link]
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The Journal of Chemical Physics. (n.d.). Analysis of A2B2 High‐Resolution NMR Spectra. I. Furan, Thiophene, and Disubstituted Benzenes. Retrieved from [Link]
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Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction. (n.d.). Retrieved from [Link]
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Journal of the American Chemical Society. (n.d.). The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Electronic coupling mediated by furan, thiophene, selenophene and tellurophene in a homologous series of organic. Retrieved from [Link]
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FooDB. (n.d.). Showing Compound 2-Furancarboxylic acid (FDB000951). Retrieved from [Link]
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MDPI. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions. Retrieved from [Link]
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ResearchGate. (n.d.). Electronic coupling mediated by furan, thiophene, selenophene and tellurophene in a homologous series of organic mixed valence compounds. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 4-halo-2 (5H)-furanones and their suzuki-coupling reactions with organoboronic acids. Retrieved from [Link]
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Canadian Science Publishing. (n.d.). THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. Retrieved from [Link]
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ResearchGate. (n.d.). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid. Retrieved from [Link]
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